N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-2-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-2-yl)acetamide is a synthetic acetamide derivative characterized by a benzothiadiazine trioxide core linked to a 2,5-dimethylphenyl substituent via an acetamide bridge.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-7-8-12(2)14(9-11)18-16(21)10-20-17(22)19-13-5-3-4-6-15(13)25(20,23)24/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZOBHEPKVSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)NC3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on substituent effects, molecular conformation, and functional relevance. Key analogs are selected based on shared acetamide scaffolds and heterocyclic/aryl substituents (Table 1).
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Substituent Effects on Bioactivity and Physicochemical Properties
- Target Compound vs. Fluorobenzyl Analogue : The fluorobenzyl derivative () exhibits a pyrazolo-benzothiazine dioxane core, differing from the target’s benzothiadiazine trioxide. In contrast, the target’s 2,5-dimethylphenyl group may prioritize lipophilicity over hydrogen-bonding capacity, suggesting divergent therapeutic targets.
- Comparison with Dichlorophenyl-Thiazol Analogues : The dichlorophenyl-thiazol compound () demonstrates how halogenated aryl groups (3,4-dichlorophenyl) and thiazole rings influence molecular conformation. The 61.8° dihedral angle between its dichlorophenyl and thiazol rings contrasts with the target compound’s likely planar or semi-planar benzothiadiazine system, which could affect stacking interactions in crystal lattices or protein binding . Thiazole-containing acetamides are also noted for coordination chemistry, a property less explored in benzothiadiazine derivatives .
Molecular Conformation and Crystal Packing
Target Compound:
While crystallographic data for the target are unavailable, the benzothiadiazine trioxide core likely adopts a rigid, partially oxidized conformation. Sulfonamide-like S=O groups may facilitate hydrogen bonding or polar interactions, as seen in related sulfonamide drugs.- Fluorine’s electronegativity could promote halogen bonding in crystal lattices or biological targets.
- Dichlorophenyl-Thiazol Compound : The twisted conformation (61.8° between aryl and thiazol rings) creates steric hindrance, reducing π-π stacking but enabling dimerization via N–H⋯N hydrogen bonds (R₂²(8) motif).
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